1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea
Description
Properties
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-22(18-8-3-1-4-9-18)26-15-7-10-17-13-14-20(16-21(17)26)25-23(28)24-19-11-5-2-6-12-19/h1-6,8-9,11-14,16H,7,10,15H2,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULUHASATRUETQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the benzoyl group: The tetrahydroquinoline core is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the phenylurea group: The final step involves the reaction of the benzoylated tetrahydroquinoline with phenyl isocyanate to form the desired phenylurea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl group to a benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Benzyl-substituted tetrahydroquinoline.
Substitution: Various substituted phenylurea derivatives.
Scientific Research Applications
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea and related compounds:
Key Observations :
Core Structure Differences: The tetrahydroquinoline core (present in the target compound and its cyclopropanecarbonyl analogue) offers rigidity and planar aromaticity, which may enhance binding to hydrophobic pockets in biological targets.
Substituent Effects: The benzoyl group in the target compound is electron-withdrawing, which could strengthen hydrogen-bonding interactions (e.g., with kinase ATP-binding pockets) compared to the cyclopropanecarbonyl group in its positional isomer (CAS:1203313-74-9). Cyclopropane rings are known for metabolic stability due to their strain-resistant structure, suggesting the latter may have superior pharmacokinetic properties . Thiadiazole derivatives with halogenated or methoxybenzyl substituents () demonstrate potent anticonvulsant activity (ED50 < 3 μmol/kg), highlighting the role of electron-deficient aromatic groups in enhancing bioactivity .
Positional Isomerism: The 7-yl vs. 6-yl substitution on the tetrahydroquinoline core (target compound vs. CAS:1203313-74-09) may alter molecular conformation. The 7-position could allow better alignment of the phenylurea moiety with target binding sites, whereas the 6-position might sterically hinder interactions.
Hydrogen-Bonding and Crystallographic Behavior
- Hydrogen-bonding patterns, critical for molecular recognition, are influenced by urea’s NH groups. The tetrahydroquinoline core’s rigidity may promote defined hydrogen-bonding networks, as described in Etter’s graph-set analysis (). Thiadiazole derivatives, with their smaller cores, may form less extensive networks, reducing target affinity but improving solubility .
Biological Activity
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound combines a benzoyl group with a tetrahydroquinoline moiety and a phenylurea group, which may contribute to its diverse biological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O2 |
| Molecular Weight | 358.44 g/mol |
| LogP | 4.0469 |
| Polar Surface Area | 61.62 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Binding : It may bind to specific receptors, altering their activity and influencing cellular responses.
Biological Activity Studies
Recent studies have investigated the biological activities of this compound across various models:
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties:
- Cell Line Studies : In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) revealed that the compound induces apoptosis and inhibits cell proliferation. The IC50 values for these effects were found to be in the micromolar range.
Anti-inflammatory Effects
The anti-inflammatory potential has been evaluated through:
- Inhibition of Nitric Oxide Production : Studies showed that the compound significantly inhibited lipopolysaccharide (LPS)-stimulated nitric oxide production in RAW 264.7 macrophages, suggesting its role in modulating inflammatory responses.
Antimicrobial Activity
The antimicrobial properties of the compound have also been assessed:
- In Vitro Testing : Various bacterial strains were tested against the compound, showing promising activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values indicating effective inhibition.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on MCF-7 Cells : A recent study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.
- Inflammatory Model Using RAW Cells : In another study using RAW 264.7 cells stimulated with LPS, the compound demonstrated a reduction in pro-inflammatory cytokines and iNOS expression levels.
Q & A
Q. What are the standard synthetic protocols for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea, and how do reaction conditions influence yield?
The synthesis typically involves coupling a substituted tetrahydroquinoline intermediate with a phenylurea moiety. A common method includes reacting an isocyanate derivative (e.g., benzoyl isocyanate) with a 7-amino-tetrahydroquinoline precursor under anhydrous conditions. Yield optimization requires precise control of temperature (e.g., 0–60°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios. For example, excess isocyanate may improve coupling efficiency but could lead to side reactions. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and HRMS is critical to confirm structural integrity .
Q. Which structural features of this compound are hypothesized to influence its biological activity?
The tetrahydroquinoline core provides a rigid scaffold for receptor binding, while the benzoyl group enhances lipophilicity, potentially improving membrane permeability. The urea linkage (–NH–CO–NH–) is a key pharmacophore, often associated with hydrogen-bonding interactions in enzymatic targets. Substituents on the phenyl ring (e.g., electron-withdrawing or donating groups) can modulate electronic properties and binding affinity. Comparative studies of analogs suggest that steric effects from the benzoyl group may impact selectivity .
Q. What analytical techniques are recommended for purity assessment and structural validation?
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and isotopic patterns.
- Multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, DEPT-135): Assigns proton environments and quaternary carbons, critical for distinguishing regioisomers.
- HPLC-PDA/ELSD: Quantifies purity (>95% typically required for pharmacological assays).
- X-ray Crystallography (if crystalline): Resolves absolute stereochemistry and confirms spatial arrangement of substituents .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in biological activity data across studies?
Contradictions may arise from variability in assay conditions (e.g., cell lines, incubation times) or compound stability. A systematic approach includes:
- Dose-response validation: Test the compound across multiple concentrations in parallel assays.
- Stability profiling: Use LC-MS to monitor degradation products in buffer/media over time.
- Target engagement studies: Employ techniques like SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to hypothesized targets .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic (PK) properties?
- Molecular Dynamics (MD) Simulations: Model interactions with cytochrome P450 enzymes to predict metabolic hotspots.
- QSAR Models: Train algorithms using datasets of urea derivatives to estimate logP, solubility, and bioavailability.
- ADMET Prediction Tools: Software like SwissADME or ADMETlab2.0 can prioritize in vitro assays (e.g., plasma protein binding, hepatic microsomal stability) .
Q. How can Design of Experiments (DoE) optimize the synthesis scale-up process?
Apply factorial design to evaluate critical parameters:
- Factors: Temperature, solvent volume, catalyst loading, stirring rate.
- Responses: Yield, purity, particle size (for crystalline products). For example, a Central Composite Design (CCD) identifies non-linear relationships between variables, enabling trade-off analysis (e.g., higher temperature reduces reaction time but increases impurity formation). Statistical software (Minitab, JMP) aids in modeling and response surface analysis .
Q. What methodologies address stability challenges during long-term storage?
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.
- Excipient Screening: Test stabilizers (e.g., antioxidants, cyclodextrins) in solid-state formulations using DSC (differential scanning calorimetry) to monitor phase transitions.
- Lyophilization: For hygroscopic compounds, lyophilized powders in amber vials under inert gas (N2) improve shelf life .
Methodological Guidance
Q. How should researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR/Cas9 Knockout Models: Generate target gene knockouts in cell lines to confirm on-target effects.
- Transcriptomics/Proteomics: Pair RNA-seq with SILAC (stable isotope labeling by amino acids in cell culture) to map downstream pathways.
- In Vivo Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: Correlate plasma concentrations with biomarker modulation in rodent models .
Q. What strategies mitigate batch-to-batch variability in biological assay results?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
